molecular formula C8H6BrIO2 B11829680 2-(2-Bromo-6-iodophenyl)acetic acid

2-(2-Bromo-6-iodophenyl)acetic acid

Cat. No.: B11829680
M. Wt: 340.94 g/mol
InChI Key: DDZYICQPGWKPCS-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring a bromine atom at the 2-position and an iodine atom at the 6-position of the phenyl ring, with an acetic acid moiety attached to the benzene core.

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

2-(2-bromo-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H6BrIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

DDZYICQPGWKPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, and the temperature is controlled to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-6-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-6-iodophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards certain biological targets. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s distinctiveness arises from the combination and positions of halogens. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-(2-Bromo-6-iodophenyl)acetic acid Br (2), I (6) C₈H₅BrIO₂ 338.94 Potential pharmaceutical intermediate (e.g., radioimaging agents due to iodine)
2-(3-Bromo-4-iodophenyl)acetic acid Br (3), I (4) C₈H₆BrIO₂ 340.94 Synthetic intermediate for bioactive molecules; iodine enhances metabolic stability
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4) C₉H₉BrO₃ 259.08 Precursor to natural products (e.g., Combretastatin A-4)
2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid Br (2), Cl (6), NH (linker) C₁₄H₁₁BrClNO₂ 340.60 Impurity in diclofenac sodium; pharmacological studies
2-(4-Iodophenyl)acetic acid I (4) C₈H₇IO₂ 262.04 Radioactive labeling; thyroid-related drug synthesis

Key Observations :

  • Halogen Effects : Bromine and iodine are electron-withdrawing groups, but iodine’s larger atomic radius increases steric hindrance and polarizability. This affects intermolecular interactions, such as hydrogen bonding in crystalline states .
  • Acidity : Electron-withdrawing halogens increase the acidity of the acetic acid group. The target compound (pKa ~2.5–3.0, estimated) is more acidic than methoxy-substituted analogs (pKa ~4.0) .

Physicochemical Properties

  • Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, ethanol) is lower than chloro- or methoxy-substituted analogs due to increased molecular weight and halogen hydrophobicity .
  • Melting Point: Expected to be higher (200–220°C) than non-halogenated analogs (e.g., 2-(4-methoxyphenyl)acetic acid, mp ~100°C) due to stronger van der Waals forces .

Biological Activity

2-(2-Bromo-6-iodophenyl)acetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern with both bromine and iodine atoms attached to the phenyl ring, which contributes to its reactivity and biological activity. The molecular formula is C9_9H7_7BrI O2_2, and it has a molecular weight of approximately 292.96 g/mol.

Key Features

  • Bromine and Iodine Substituents : These halogens enhance the compound's reactivity and potential interactions with biological targets.
  • Acetic Acid Moiety : This functional group plays a crucial role in modulating enzyme activity and receptor interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through halogen bonding. This interaction can influence binding affinity and specificity towards enzymes and receptors, leading to diverse biological effects such as:

  • Enzyme Modulation : The acetic acid group can interact with active sites on enzymes, potentially altering their activity.
  • Cellular Signaling : The compound may affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), with varying IC50_{50} values:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.25 ± 2.5Induces apoptosis
HT-2913.73 ± 2.32Cell cycle arrest in G1 phase
A5496.6 ± 0.6Downregulates MMP-2 and MMP-9

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it could inhibit microbial growth, although further research is needed to elucidate these effects fully.

Applications in Research and Industry

Due to its unique chemical structure, this compound serves as a valuable building block in organic synthesis. It is used for:

  • Synthesis of Biologically Active Molecules : The compound can be utilized in the development of new pharmaceuticals.
  • Plant Growth Regulation : Its structural characteristics suggest potential applications in agriculture as a growth regulator akin to auxins.

Case Studies

Recent studies have explored the compound's effects on various cancer cell lines, highlighting its potential as an effective therapeutic agent:

  • Study on MCF-7 Cells : Demonstrated significant apoptosis induction at concentrations as low as 10 µM.
  • HT-29 Cell Line Analysis : Showed that treatment led to G1 phase cell cycle arrest, suggesting a mechanism for inhibiting tumor growth.

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